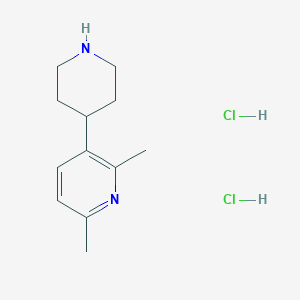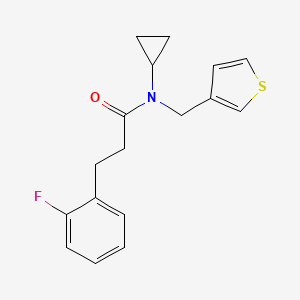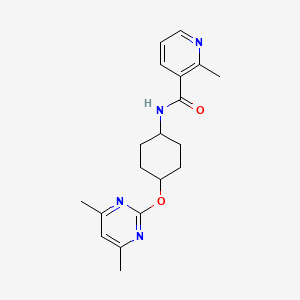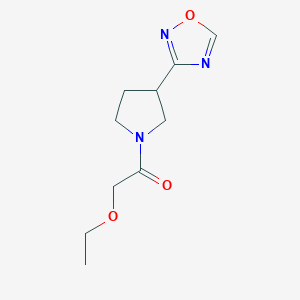
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide, commonly known as DPA-T, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of the compound thiazolidinedione, which is known for its insulin-sensitizing properties. DPA-T has been found to have a range of potential applications in the fields of biochemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide and related derivatives have been synthesized and evaluated across several studies for various pharmacological activities. For instance, compounds synthesized from similar structures have shown significant anti-inflammatory activity, as demonstrated by Sunder and Maleraju (2013) who synthesized eight derivatives that showed varying degrees of anti-inflammatory effects, with some compounds demonstrating significant activity (Sunder & Maleraju, 2013). Similarly, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and evaluated them for their antitumor activity, finding some compounds with considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant and Anti-inflammatory Properties
A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Compounds in this series, such as 4k and 4l, exhibited good antioxidant activity across multiple assays, while compounds like 4a, 4h, and 4i showed excellent anti-inflammatory activity, highlighting the potential therapeutic applications of these molecules in managing oxidative stress and inflammation (Koppireddi et al., 2013).
Antimicrobial Activity
Newly synthesized derivatives of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide have also been tested for antimicrobial activity. Baviskar, Khadabadi, and Deore (2013) developed a series of thiazolidin-4-one derivatives that exhibited potential antimicrobial activity against various bacterial and fungal strains, indicating the versatility of these compounds in combating microbial infections (Baviskar, Khadabadi, & Deore, 2013).
Optoelectronic Properties
Moreover, the optoelectronic properties of thiazole-based polythiophenes, including derivatives similar to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide, have been explored. Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated the optoelectronic properties of the resulting conducting polymers, revealing potential applications in electronic and photonic devices (Camurlu & Guven, 2015).
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-15(8-12-6-7-24-11-12)18-14(13-4-2-1-3-5-13)9-19-16(21)10-23-17(19)22/h1-7,11,14H,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCJGCODGNMJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyanospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2668232.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-cyanobenzamide](/img/structure/B2668233.png)



![N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2668239.png)

![N-(4-acetylphenyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2668241.png)


![[3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2668248.png)
![4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2668249.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2668251.png)